Chemical Properties and Synthetic Utility of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol: A Technical Guide
Chemical Properties and Synthetic Utility of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol: A Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is a highly specialized, multifunctional aliphatic intermediate. It features three distinct reactive and structural motifs: a lipophilic difluoromethyl (-CHF₂) group, a sterically hindered tertiary alcohol, and an electrophilic oxirane (epoxide) ring.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural causality, and field-proven synthetic workflows. For drug development professionals—particularly those designing next-generation azole antifungals or difluoromethylated pharmacophores—this guide serves as an authoritative blueprint for handling and functionalizing this complex intermediate.
Physicochemical and Structural Profile
The architectural complexity of 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol arises from the dense packing of functional groups around a chiral tertiary carbon (C2) and a chiral epoxide carbon.
Quantitative Data Summary
The following table summarizes the core quantitative metrics and their implications for rational drug design[1].
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₆H₁₀F₂O₂ | Highly fragment-like (Rule of 3 compliant). |
| Molecular Weight | 152.14 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski limits. |
| Monoisotopic Mass | 152.06488 Da | Critical for precise HRMS identification during reaction monitoring. |
| H-Bond Donors | 1 | The tertiary -OH provides a highly directional hydrogen bond. |
| H-Bond Acceptors | 4 | Enhances aqueous solubility; fluorine lone pairs act as weak acceptors. |
| Predicted TPSA | ~32.8 Ų | Excellent passive membrane permeability profile. |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding. |
Structural Causality & Reactivity
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The Difluoromethyl (-CHF₂) Motif : The -CHF₂ group acts as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities[2]. Its strong electron-withdrawing capacity drastically lowers the pKa of the adjacent tertiary alcohol, while its inherent lipophilicity boosts membrane permeability and metabolic stability[2].
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The Tertiary Alcohol : Positioned at C2, this hydroxyl group is sterically shielded by the adjacent methyl and difluoromethyl groups. This shielding prevents unwanted side reactions (e.g., elimination or oxidation) during downstream synthetic steps, allowing it to act as a stable hydrogen-bond donor in the final active pharmaceutical ingredient (API).
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The Oxirane Ring : The terminal epoxide serves as an electrophilic lynchpin. It is highly susceptible to regioselective nucleophilic attack (Sₙ2) at the less hindered terminal carbon, making it an ideal precursor for coupling with complex heterocycles[3].
Experimental Workflows: Synthesis and Validation
As a Senior Application Scientist, I emphasize that successful synthesis of highly functionalized aliphatic chains requires strict control over reaction kinetics and thermodynamics. The synthesis of 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is typically achieved via a two-step sequence: Grignard addition followed by chemoselective epoxidation.
Synthetic workflow for 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol.
Protocol 1: Cryogenic Grignard Addition
Objective : Synthesize the intermediate 1,1-difluoro-2-methylpent-4-en-2-ol. Causality : The strong electron-withdrawing nature of the -CHF₂ group makes the carbonyl carbon of 1,1-difluoroacetone highly electrophilic, but it simultaneously increases the acidity of the alpha-protons. To prevent enolization and subsequent aldol-type condensation, the reaction must be performed at strictly cryogenic temperatures using a controlled addition rate.
Step-by-Step Methodology :
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Flame-dry a 250 mL round-bottom flask under argon and charge with 1,1-difluoroacetone (1.0 eq) in anhydrous THF (0.5 M).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Self-Validation Check: An internal temperature probe must read ≤ -75 °C before proceeding. Premature addition will result in exothermic runaway and enolization.
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Add allylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via a syringe pump over 1 hour to maintain thermal equilibrium.
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Stir at -78 °C for 2 hours.
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Self-Validation Check: Monitor by TLC (KMnO₄ stain). The highly volatile ketone will disappear, replaced by a UV-inactive, KMnO₄-active spot indicating the alkene.
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Quench cautiously with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with diethyl ether, dry over MgSO₄, and concentrate carefully under reduced pressure (the product is semi-volatile).
Protocol 2: Chemoselective Epoxidation
Objective : Convert the homoallylic alcohol to the target oxirane. Causality : meta-Chloroperoxybenzoic acid (mCPBA) is selected for its chemoselectivity towards isolated alkenes. While the tertiary alcohol may provide weak hydrogen-bond direction to the peroxy acid (Henbest effect), the homoallylic distance limits high diastereoselectivity, typically yielding a diastereomeric mixture that can be separated downstream.
Step-by-Step Methodology :
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Dissolve the homoallylic alcohol intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.
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Add mCPBA (1.5 eq, 70-75% purity) in small portions.
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Self-Validation Check: The reaction mixture will become heterogeneous as the byproduct, m-chlorobenzoic acid, precipitates out of the organic phase.
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Stir at room temperature for 12 hours. Monitor via GC-MS to ensure complete consumption of the alkene.
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Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide.
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Self-Validation Check: A negative starch-iodide test is mandatory to confirm the safe neutralization of all peroxides before workup.
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Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the acidic byproduct, dry over Na₂SO₄, and purify via silica gel chromatography.
Reactivity and Application in Drug Discovery
The primary utility of 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol lies in its capacity to undergo regioselective ring-opening. Oxiranes are highly valuable intermediates for the preparation of fungicidally active triazole compounds and other targeted therapies[4].
When reacted with a nitrogenous nucleophile (such as 1,2,4-triazole or a primary amine), the attack occurs almost exclusively at the less sterically hindered terminal carbon of the epoxide. This Sₙ2 trajectory is favored under basic conditions (e.g., K₂CO₃ in DMF at 80 °C), smoothly yielding the corresponding difluoromethylated pharmacophore[3].
Regioselective SN2 epoxide ring-opening mechanism by azole nucleophiles.
The resulting compounds benefit immensely from the -CHF₂ group, which enhances receptor selectivity, increases oral bioavailability, and provides structural novelty that is highly advantageous for intellectual property protection[2].
References
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[1] Title: 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol - PubChemLite. Source: University of Luxembourg (uni.lu). URL:[Link]
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[3] Title: Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Source: National Institutes of Health (nih.gov). URL:[Link]
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[4] Title: EA033780B1 - Process for the preparation of substituted oxiranes and triazoles. Source: Google Patents. URL:
Sources
- 1. PubChemLite - 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (C6H10F2O2) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EA033780B1 - Process for the preparation of substituted oxiranes and triazoles - Google Patents [patents.google.com]
